molecular formula C20H14O7 B1204279 Pachyrrhizone

Pachyrrhizone

Cat. No.: B1204279
M. Wt: 366.3 g/mol
InChI Key: RZZBXVGBWLOHHV-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of pachyrrhizone has been achieved through various synthetic routes. One notable method involves the use of a Diels-Alder reaction followed by oxidative cyclization. The reaction conditions typically include the use of a Lewis acid catalyst and an oxidizing agent .

Industrial Production Methods: Extraction from the seeds using solvents such as dichloromethane and acetone is a common method .

Chemical Reactions Analysis

Types of Reactions: Pachyrrhizone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Substitution reactions can occur at the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.

Major Products:

    Oxidation: Hydroxythis compound

    Reduction: Dihydrothis compound

    Substitution: Methoxythis compound

Scientific Research Applications

Comparison with Similar Compounds

Pachyrrhizone is unique among rotenoids due to its specific biological activities and chemical structure. Similar compounds include:

This compound stands out due to its potent anticancer and antiviral activities, making it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C20H14O7

Molecular Weight

366.3 g/mol

IUPAC Name

(1S,13S)-16-methoxy-5,7,11,14,18-pentaoxahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-2,4(8),9,15(23),16,19,21-heptaen-24-one

InChI

InChI=1S/C20H14O7/c1-22-20-18-9(2-3-23-18)4-11-17(21)16-10-5-13-14(26-8-25-13)6-12(10)24-7-15(16)27-19(11)20/h2-6,15-16H,7-8H2,1H3/t15-,16+/m1/s1

InChI Key

RZZBXVGBWLOHHV-CVEARBPZSA-N

Isomeric SMILES

COC1=C2C(=CC3=C1O[C@@H]4COC5=CC6=C(C=C5[C@@H]4C3=O)OCO6)C=CO2

SMILES

COC1=C2C(=CC3=C1OC4COC5=CC6=C(C=C5C4C3=O)OCO6)C=CO2

Canonical SMILES

COC1=C2C(=CC3=C1OC4COC5=CC6=C(C=C5C4C3=O)OCO6)C=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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